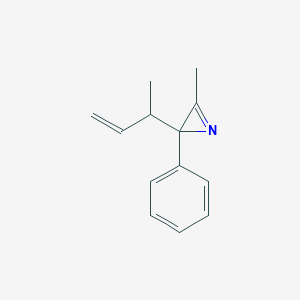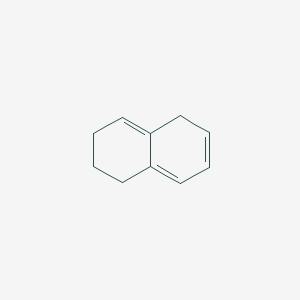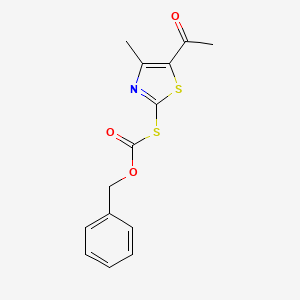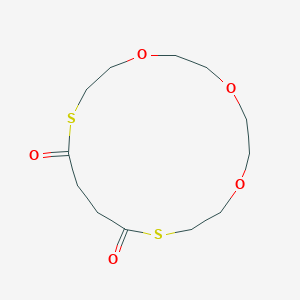
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is a chemical compound with the molecular formula C12H20O5S2 It is known for its unique structure, which includes three oxygen atoms and two sulfur atoms within a 17-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione typically involves the formation of the 17-membered ring through a series of organic reactions. One common method includes the reaction of diethylene glycol with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound can coordinate with metal ions, facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with a similar ring structure but containing nitrogen atoms instead of sulfur.
4,7,10-Trioxa-1,13-tridecanediamine: A compound with a similar oxygen-containing structure but different functional groups.
Uniqueness
1,4,7-Trioxa-10,15-dithiacycloheptadecane-11,14-dione is unique due to the presence of both oxygen and sulfur atoms within its ring structure. This combination imparts distinct chemical properties, such as the ability to form stable complexes with a wide range of metal ions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
62786-68-9 |
|---|---|
Molecular Formula |
C12H20O5S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,4,7-trioxa-10,15-dithiacycloheptadecane-11,14-dione |
InChI |
InChI=1S/C12H20O5S2/c13-11-1-2-12(14)19-10-8-17-6-4-15-3-5-16-7-9-18-11/h1-10H2 |
InChI Key |
HUGDNWLRWHNMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)SCCOCCOCCOCCSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


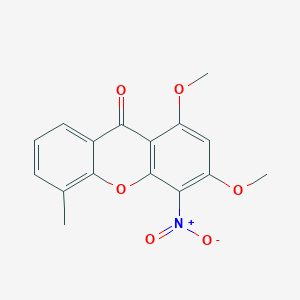
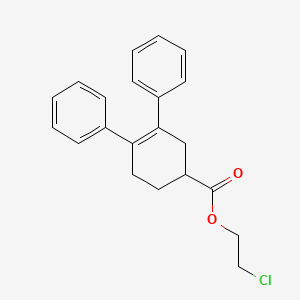

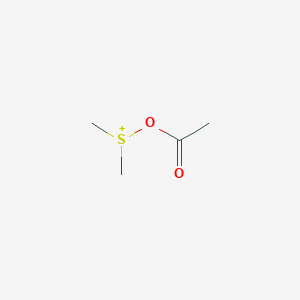
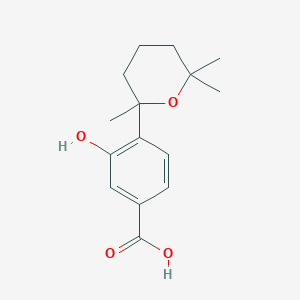
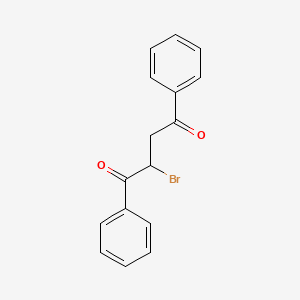
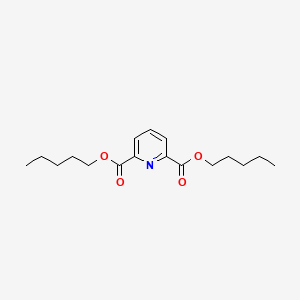
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)



